![molecular formula C24H21ClFN3O2 B251556 N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide is a compound that belongs to the family of benzamides. It has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide involves the inhibition of certain enzymes, such as phosphodiesterase 5 (PDE5) and histone deacetylase (HDAC). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) and acetylation of histones, respectively. These effects can lead to various physiological and biochemical changes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme that is inhibited. For example, the inhibition of PDE5 can lead to vasodilation and increased blood flow, while the inhibition of HDAC can lead to changes in gene expression and cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a valuable tool for studying the physiological and biochemical effects of these enzymes. However, one limitation is that its effects may not be specific to a particular enzyme, leading to potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide. One area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects in certain cell lines. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of more specific inhibitors of enzymes such as PDE5 and HDAC may lead to more targeted therapies for various diseases.
Synthesemethoden
The synthesis of N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-(4-benzoylpiperazin-1-yl)aniline in the presence of a reducing agent such as iron powder. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been used in various scientific research studies due to its unique properties. It has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for drug development. Additionally, it has been studied for its potential use in cancer therapy and as an analgesic.
Eigenschaften
Molekularformel |
C24H21ClFN3O2 |
---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H21ClFN3O2/c25-21-16-20(27-23(30)17-6-8-19(26)9-7-17)10-11-22(21)28-12-14-29(15-13-28)24(31)18-4-2-1-3-5-18/h1-11,16H,12-15H2,(H,27,30) |
InChI-Schlüssel |
CHOOEGNIDWRQFS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.